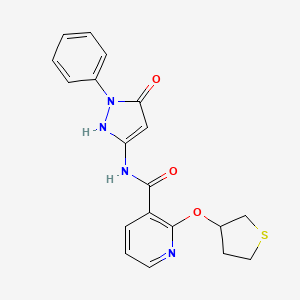![molecular formula C14H25ClN2O4 B2919456 Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate CAS No. 2411194-26-6](/img/structure/B2919456.png)
Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate, commonly known as TCHP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TCHP is a piperidine derivative that exhibits unique biological properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of TCHP is not well understood. However, studies have suggested that TCHP may exert its antimicrobial effects by disrupting bacterial cell wall synthesis, while its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TCHP has been shown to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial and anti-inflammatory properties, TCHP has been shown to possess antioxidant activity, which could be useful in the treatment of oxidative stress-related disorders. TCHP has also been shown to exhibit analgesic effects, which could be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TCHP is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, TCHP exhibits low toxicity, which is an important consideration for drug development. However, one of the limitations of TCHP is its relatively low solubility in water, which could limit its bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on TCHP. One area of interest is the development of new antibiotics based on TCHP. Additionally, further research is needed to elucidate the exact mechanism of action of TCHP and to identify potential targets for drug development. Finally, studies are needed to investigate the potential use of TCHP in the treatment of various inflammatory disorders and oxidative stress-related disorders.
Conclusion:
Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate, or TCHP, is a promising chemical compound that exhibits unique biological properties. Its broad-spectrum antimicrobial activity, anti-inflammatory properties, and low toxicity make it a promising candidate for drug development. Further research is needed to fully elucidate the mechanism of action of TCHP and to identify potential targets for drug development.
Synthesemethoden
TCHP can be synthesized through a multistep process involving the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-chloroacetyl chloride and subsequent treatment with sodium hydroxide. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
TCHP has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that TCHP exhibits significant antimicrobial activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, TCHP has been shown to possess potent anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O4/c1-10(16-11(18)9-15)14(20)5-7-17(8-6-14)12(19)21-13(2,3)4/h10,20H,5-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKRHGUBMPKJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[1-(2-chloroacetamido)ethyl]-4-hydroxypiperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

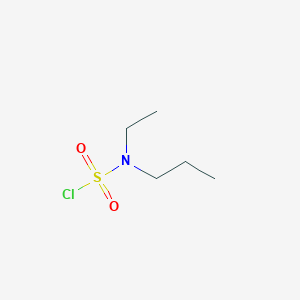
![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)
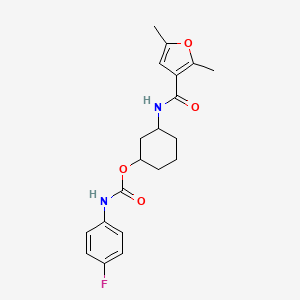
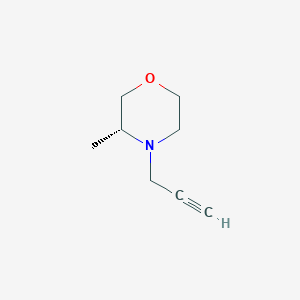
![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)
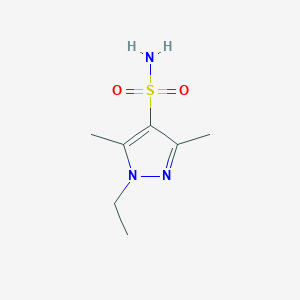

![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)
![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)
![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)
![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)
